8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Description
8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a nitrogen- and sulfur-containing heterocyclic compound featuring a spirocyclic core. Its structure includes a 1,4,8-triazaspiro[4.5]dec-3-ene scaffold substituted with an ethyl group at position 8, a phenyl group at position 3, and a 2-methylbenzoyl moiety at position 1.
Properties
IUPAC Name |
(8-ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(2-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-3-25-15-13-23(14-16-25)24-20(18-10-5-4-6-11-18)22(28)26(23)21(27)19-12-8-7-9-17(19)2/h4-12H,3,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIZGCNXYXJULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=CC=C3C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the class of triazaspiro compounds, characterized by a unique spirocyclic structure that contributes to its biological properties. The molecular formula is and it features a thione functional group which is critical for its activity.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that it induces apoptosis through the activation of caspase pathways.
Key Findings:
- MCF-7 Cells: IC50 value of 15 µM after 48 hours.
- A549 Cells: Induction of apoptosis confirmed via flow cytometry.
3. Anti-inflammatory Effects
In animal models, the compound demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Serotonin Receptors: Modulation of serotonin pathways may explain some neuropharmacological effects.
- Enzyme Inhibition: The thione group may act as a competitive inhibitor for certain enzymes involved in metabolic processes.
Case Studies
A notable study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of derivatives based on the triazaspiro framework. The study found that modifications to the benzoyl moiety significantly enhanced both antimicrobial and anticancer activities, suggesting structure-activity relationships that could guide future drug development.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Price (USD) |
|---|---|---|---|---|---|---|
| 8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-...-2-thione | 872199-78-5 | C₂₂H₂₂FN₃OS | 395.49 | 4-Fluorobenzoyl, Ethyl | 90% | $402–$639 |
| 8-Ethyl-1-(3-fluorobenzoyl)-3-phenyl-...-2-thione | 872199-79-6 | C₂₂H₂₂FN₃OS | 395.49 | 3-Fluorobenzoyl, Ethyl | N/A | N/A |
| 8-Methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | 892299-50-2 | C₁₄H₁₇N₃S | 259.37 | Methyl | 95% | Discontinued |
| 3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione | 4602-36-2 | C₁₄H₁₆N₂S | 244.36 | None (Diazaspiro core) | N/A | N/A |
Key Research Findings and Implications
Methyl or ethyl groups on the spiro core influence lipophilicity and metabolic stability . The ethyl group in the target compound may provide superior steric shielding compared to methyl analogs, delaying enzymatic degradation .
Structural Rigidity :
- The 1,4,8-triazaspiro[4.5]dec-3-ene core offers greater conformational diversity than diazaspiro derivatives, enabling interactions with diverse biological targets .
Synthetic Accessibility :
- Compounds like 8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione are commercially available but discontinued, suggesting challenges in large-scale synthesis or niche applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
